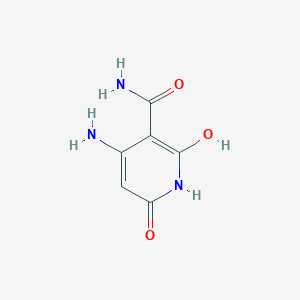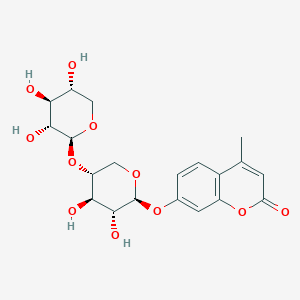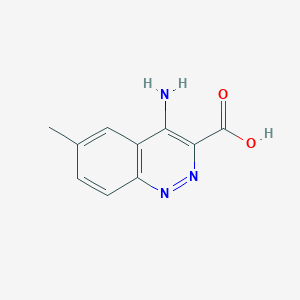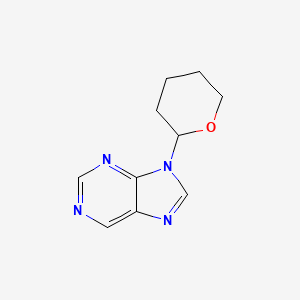![molecular formula C10H11NO B3348269 2-Methyl-1-azaspiro[4.5]deca-1,6,9-trien-8-one CAS No. 161644-20-8](/img/structure/B3348269.png)
2-Methyl-1-azaspiro[4.5]deca-1,6,9-trien-8-one
Overview
Description
2-Methyl-1-azaspiro[4.5]deca-1,6,9-trien-8-one is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a spiro ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its presence in various natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient synthetic routes for 2-Methyl-1-azaspiro[4.5]deca-1,6,9-trien-8-one involves the intramolecular ipso-cyclization of 5-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-3-methyl-4-nitroisoxazole with nitriles . This reaction proceeds smoothly in the presence of nitriles, yielding the desired compound in moderate to good yields.
Another method involves a three-component condensation of anisole, isobutyraldehyde, and a corresponding nitrile in dichloromethane in the presence of concentrated sulfuric acid . This method is notable for its simplicity and efficiency.
Industrial Production Methods
While specific industrial production methods for 2-Methyl-1-azaspiro[4
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-azaspiro[4.5]deca-1,6,9-trien-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound with different biological activities.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the spiro ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high yields and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
2-Methyl-1-azaspiro[4.5]deca-1,6,9-trien-8-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex molecules and natural products.
Biology: The compound’s unique structure makes it a subject of interest in studying biological pathways and interactions.
Medicine: Due to its potential biological activities, it is explored for its therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Methyl-1-azaspiro[4.5]deca-1,6,9-trien-8-one involves its interaction with specific molecular targets and pathways. The nitrogen atom within the spiro ring system plays a crucial role in its biological activity, potentially interacting with enzymes, receptors, or other biomolecules. The exact pathways and targets can vary depending on the specific biological context and the compound’s derivatives.
Comparison with Similar Compounds
2-Methyl-1-azaspiro[4.5]deca-1,6,9-trien-8-one can be compared with other similar compounds, such as:
2-Azaspiro[4.5]decane: A reduced congener with different biological activities.
2-Azaspiro[5.5]undecane: Another related compound with a larger spiro ring system and distinct biological properties.
Isoxazolyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones: Compounds with similar structures but different substituents, leading to varied biological activities.
The uniqueness of this compound lies in its specific spiro ring system and the presence of the nitrogen atom, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-1-azaspiro[4.5]deca-1,6,9-trien-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8-2-5-10(11-8)6-3-9(12)4-7-10/h3-4,6-7H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIYYIHHKUVHDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(CC1)C=CC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447575 | |
| Record name | 1-Azaspiro[4.5]deca-1,6,9-trien-8-one, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161644-20-8 | |
| Record name | 1-Azaspiro[4.5]deca-1,6,9-trien-8-one, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro-](/img/structure/B3348225.png)




![6-(Trifluoromethyl)-9h-pyrido[3,4-b]indole](/img/structure/B3348271.png)



![2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B3348291.png)
